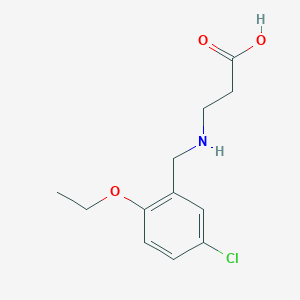

N-(5-chloro-2-ethoxybenzyl)-beta-alanine

Description

N-(5-chloro-2-ethoxybenzyl)-beta-alanine is a beta-alanine derivative characterized by a benzyl group substituted with a chlorine atom at the 5-position and an ethoxy group at the 2-position of the aromatic ring. Beta-alanine (3-aminopropanoic acid) serves as the backbone, with the benzyl substituent influencing the compound’s physicochemical properties, such as lipophilicity and bioavailability.

Properties

Molecular Formula |

C12H16ClNO3 |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

3-[(5-chloro-2-ethoxyphenyl)methylamino]propanoic acid |

InChI |

InChI=1S/C12H16ClNO3/c1-2-17-11-4-3-10(13)7-9(11)8-14-6-5-12(15)16/h3-4,7,14H,2,5-6,8H2,1H3,(H,15,16) |

InChI Key |

LWMURIJAQFOQBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)CNCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-chloro-2-ethoxybenzaldehyde.

Formation of Intermediate: The benzaldehyde is reacted with an appropriate amine to form the corresponding Schiff base.

Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Addition of Propanoic Acid: The final step involves the reaction of the amine with a propanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amino group or the phenyl ring.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(5-chloro-2-ethoxyphenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy substituents on the phenyl ring can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These features enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The chlorine and ethoxy groups on the benzyl moiety distinguish N-(5-chloro-2-ethoxybenzyl)-beta-alanine from related beta-alanine derivatives. Key analogs include:

(a) 2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate

- Substituents: 5-amino, 2-methoxy on phenyl; beta-alanine esterified with 2-methoxyethyl.

- This compound is cataloged for research applications, with a polar surface area of 82.81 Ų and moderate cLogP (0.661) .

- Applications: Likely explored in pharmaceutical intermediates due to its amino group’s reactivity .

(b) N-[5-(Acetylamino)-2-chlorophenyl]-beta-alanine, 2-ethoxyethyl ester

- Substituents: 5-acetylamino, 2-chloro on phenyl; beta-alanine esterified with 2-ethoxyethyl.

- The ethoxyethyl ester may enhance membrane permeability .

(c) Ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine

- Substituents : 3,4-dichloro on phenyl; benzoyl and ethyl groups on alanine.

- Properties : Dichloro substitution increases lipophilicity (higher cLogP), favoring pesticidal activity. The benzoyl group may stabilize the compound against hydrolysis .

- Applications : Registered as a pesticide (benzoylprop-ethyl), indicating that chloro-substituted beta-alanine derivatives are viable in agrochemistry .

Functional Group Modifications

(a) Ester vs. Free Acid

- This compound (free acid): Likely exhibits higher water solubility due to the carboxylic acid group, facilitating ionic interactions.

- Ethyl ester analogs (e.g., ): Improved lipid solubility enhances absorption, making them candidates for oral drug delivery. For example, ethyl ester derivatives in are linked to benzimidazole-based pharmaceuticals, suggesting antithrombotic or enzyme-targeting applications .

(b) Amide vs. Ester Linkages

- Amide-containing analogs (e.g., DEA-COCOAMPHODIPROPIONATE in ): Used as surfactants due to their amphiphilic nature. The absence of ester groups increases stability in aqueous formulations .

- Ester-containing analogs : More prone to enzymatic hydrolysis, limiting their use in sustained-release formulations but advantageous in prodrug design .

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.